disodium;(2S)-2-amino-5-[[(2R)-1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate
Description
Properties
CAS No. |
20167-21-9 |
|---|---|
Molecular Formula |
C10H15N3Na2O6S |
Molecular Weight |
351.29 g/mol |
IUPAC Name |
disodium;(2S)-2-amino-5-[[(2R)-1-(carboxylatomethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C10H17N3O6S.2Na/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16;;/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19);;/q;2*+1/p-2/t5-,6-;;/m0../s1 |
InChI Key |
JAOFASXEKQFNPY-USPAICOZSA-L |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)[O-])N.[Na+] |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Glutathione Biosynthesis and Homeostasis Research
Enzymatic Pathways of Glutathione (B108866) De Novo Synthesis
The synthesis of glutathione from its constituent amino acids—glutamate (B1630785), cysteine, and glycine (B1666218)—occurs in the cytosol through two sequential, ATP-dependent enzymatic steps. nih.govnih.gov The first and rate-limiting step is the formation of the dipeptide γ-glutamylcysteine from glutamate and cysteine, a reaction catalyzed by glutamate-cysteine ligase (GCL). nih.govnih.gov The subsequent step involves the addition of glycine to γ-glutamylcysteine, which is catalyzed by glutathione synthetase (GS), to form glutathione. nih.govnih.gov
Glutamate-cysteine ligase (GCL), formerly known as γ-glutamylcysteine synthetase, is the primary regulatory point in the glutathione biosynthetic pathway. wikipedia.org In many eukaryotes, including humans, GCL is a heterodimeric enzyme composed of a catalytic subunit (GCLC) and a modifier (or regulatory) subunit (GCLM). nih.govnih.gov The GCLC subunit possesses all the catalytic activity of the enzyme. nih.gov The GCLM subunit, while enzymatically inactive, plays a crucial role in the regulation of the holoenzyme. nih.gov It enhances the catalytic efficiency of GCLC by lowering its Michaelis constant (Km) for glutamate and increasing its inhibition constant (Ki) for glutathione, making the enzyme less susceptible to feedback inhibition. nih.gov The expression of both GCLC and GCLM is regulated by various factors, including transcription factors like Nrf2, AP-1, and NF-κB, which are often activated in response to oxidative stress. nih.govnih.gov
The activity of GCL is also subject to post-translational modifications, such as phosphorylation, which can modulate its function. nih.govnih.gov Furthermore, the redox state of the cell can influence the association of the GCLC and GCLM subunits, with oxidative stress potentially promoting the formation of the more active holoenzyme. nih.gov
| Regulatory Mechanism | Description | Key Factors |
|---|---|---|
| Subunit Composition | Heterodimeric structure of a catalytic (GCLC) and a modifier (GCLM) subunit. GCLM enhances GCLC's catalytic efficiency. | GCLC, GCLM |
| Transcriptional Regulation | Expression of GCLC and GCLM genes is induced by oxidative stress. | Nrf2, AP-1, NF-κB |
| Post-Translational Modification | Phosphorylation of the GCL enzyme can alter its activity. | Protein kinases |
| Redox State | Cellular redox environment can influence the assembly of the GCL holoenzyme. | Oxidative stress |
Both enzymatic steps in the de novo synthesis of glutathione are dependent on the hydrolysis of adenosine (B11128) triphosphate (ATP) for energy. nih.govnih.govresearchgate.net The reaction catalyzed by GCL requires one molecule of ATP to form the peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine. nih.govresearchgate.net Similarly, the addition of glycine to γ-glutamylcysteine by GS also consumes one molecule of ATP. researchgate.netmdpi.com Therefore, the synthesis of one molecule of glutathione requires the energy from the hydrolysis of two molecules of ATP. researchgate.net The cellular energy status, reflected by the availability of ATP, is thus a critical factor that can influence the rate of glutathione synthesis. nih.gov
Regulation of Intracellular Glutathione Levels
The maintenance of stable intracellular glutathione levels is crucial for cellular function and is achieved through a dynamic balance between its synthesis, utilization, and regeneration. The regulation of de novo synthesis plays a pivotal role in this homeostatic control.
A key regulatory feature of the glutathione biosynthetic pathway is the feedback inhibition of GCL by its end-product, glutathione. nih.govnih.gov This is a nonallosteric, competitive inhibition with respect to glutamate. nih.govnih.gov This mechanism allows the cell to sense the intracellular glutathione concentration and adjust its rate of synthesis accordingly. When glutathione levels are high, GCL activity is dampened, preventing excessive production. Conversely, when glutathione is consumed or depleted, the inhibition on GCL is relieved, leading to an increased rate of synthesis to replenish the cellular pool. researchgate.net The modifier subunit, GCLM, plays a significant role in this regulation by increasing the Ki of the holoenzyme for glutathione, thereby making it less sensitive to feedback inhibition compared to the GCLC subunit alone. nih.gov
| Enzyme | Inhibitor | Mechanism | Significance |
|---|---|---|---|
| Gamma-Glutamylcysteine Synthetase (GCL) | Glutathione (GSH) | Nonallosteric, competitive inhibition with respect to glutamate. | Allows for the self-regulation of glutathione synthesis based on intracellular levels. |
The rate of glutathione synthesis is also highly dependent on the availability of its precursor amino acids: glutamate, cysteine, and glycine. etprotein.commdpi.com Of these, the intracellular concentration of cysteine is often the rate-limiting factor for glutathione production. etprotein.commdpi.com The availability of these amino acids is intricately linked to various metabolic pathways. Glutamate can be derived from the Krebs cycle intermediate α-ketoglutarate or from the catabolism of other amino acids. Glycine availability can also influence the rate of glutathione synthesis. nih.gov
The synthesis and transport of cysteine are particularly critical. Cysteine can be obtained from dietary sources, from the breakdown of intracellular proteins, or synthesized via the transsulfuration pathway, which converts methionine to cysteine. elifesciences.org The uptake of extracellular cystine (the oxidized dimer of cysteine) via the xc- transporter system is another important source of intracellular cysteine. The expression and activity of these amino acid transporters and metabolic enzymes are, therefore, key determinants of the cell's capacity to synthesize glutathione.
Glutathione Cycling and Redox Regulation
The glutathione system, comprising reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), represents a principal cellular redox buffer crucial for maintaining intracellular homeostasis. nih.govmdpi.com The continuous cycling between these two forms is fundamental to cellular defense against oxidative stress and the regulation of a multitude of signaling pathways. nih.gov This dynamic interplay ensures a high ratio of GSH to GSSG, which is vital for proper cellular function and survival. wikipedia.orgmdpi.com
The glutathione cycle is a key component of the cell's antioxidant defense system. mdpi.com It involves the enzymatic reduction of GSSG back to GSH, a process that is tightly regulated and coupled to cellular metabolic states. mdpi.comresearchgate.net This cycle is not merely a passive defense mechanism but an active regulatory hub that influences processes ranging from DNA synthesis and repair to apoptosis. nih.govnih.gov The ratio of GSH to GSSG is a sensitive indicator of the cellular redox environment; a decrease in this ratio is often associated with oxidative stress and the progression of various diseases. nih.govmdpi.com
Glutathione Reductase (GR) and NADPH Dependence
At the heart of glutathione cycling is the enzyme Glutathione Reductase (GR), also known as glutathione-disulfide reductase (GSR). wikipedia.org GR is a flavoprotein that catalyzes the reduction of GSSG to two molecules of GSH. wikipedia.orgtaylorandfrancis.com This reaction is irreversible under physiological conditions and is critically dependent on the reducing power of Nicotinamide adenine dinucleotide phosphate (B84403) (NADPH), which is oxidized to NADP+ in the process. researchgate.netreactome.org
The catalytic mechanism of GR is a well-characterized process involving a series of electron transfers. nih.gov The enzyme utilizes a FAD prosthetic group and a redox-active disulfide bond within its active site. wikipedia.org NADPH first reduces the FAD, which in turn reduces the enzyme's disulfide bond. quora.com This reduced enzyme then sequentially reduces GSSG to yield two molecules of GSH, regenerating the enzyme's disulfide bond in the process. wikipedia.org The dependence on NADPH links the glutathione system directly to cellular metabolic pathways that produce NADPH, such as the pentose (B10789219) phosphate pathway. taylorandfrancis.com
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Commission (EC) Number | 1.8.1.7 | wikipedia.org |
| Gene | GSR | wikipedia.org |
| Structure | Homodimer with FAD-binding, NADPH-binding, and dimerization domains. | wikipedia.org |
| Cofactor | Flavin adenine dinucleotide (FAD) | wikipedia.org |
| Electron Donor | Nicotinamide adenine dinucleotide phosphate (NADPH) | wikipedia.orgreactome.org |
Dynamic Interconversion of GSH and GSSG
The interconversion between GSH and GSSG is a highly dynamic process that reflects the cellular redox state. acs.orgresearchgate.net Under normal physiological conditions, the concentration of GSH is maintained at a much higher level than that of GSSG, with the GSH/GSSG ratio often exceeding 100 in the cytosol. nih.govnih.gov This high ratio is essential for the antioxidant functions of glutathione, including the detoxification of reactive oxygen species (ROS) by enzymes like glutathione peroxidase (GPx), which utilizes GSH as a reducing substrate and produces GSSG. mdpi.comnih.gov
The continuous regeneration of GSH from GSSG by GR is paramount to sustaining this high reductive capacity. researchgate.net During periods of oxidative stress, the rate of GSH oxidation to GSSG increases, leading to a transient decrease in the GSH/GSSG ratio. nih.gov The cell responds by upregulating NADPH production to fuel GR activity and restore the homeostatic balance. mdpi.com This dynamic equilibrium is not uniform throughout the cell; different subcellular compartments, such as the mitochondria and endoplasmic reticulum, maintain distinct GSH/GSSG ratios to support their specific functions. nih.govnih.gov The endoplasmic reticulum, for instance, has a more oxidizing environment with a lower GSH/GSSG ratio, which is conducive to disulfide bond formation in proteins. nih.govmdpi.com
| Factor | Effect on GSH/GSSG Ratio | Mechanism | Reference |
|---|---|---|---|
| Oxidative Stress | Decrease | Increased oxidation of GSH to GSSG by antioxidant enzymes (e.g., GPx) and direct reaction with ROS. | nih.gov |
| Glutathione Reductase (GR) Activity | Increase | Catalyzes the reduction of GSSG to GSH. | mdpi.comresearchgate.net |
| NADPH Availability | Increase | Serves as the essential electron donor for GR. | taylorandfrancis.commdpi.com |
| Glutathione Peroxidase (GPx) Activity | Decrease | Utilizes GSH to reduce hydroperoxides, producing GSSG. | mdpi.comnih.gov |
Biochemical Mechanisms and Cellular Roles of Glutathione in Research
Glutathione (B108866) as a Key Antioxidant in Research Models
Glutathione (GSH) is a tripeptide that is a central component of the cellular antioxidant defense system. unirioja.es Its role extends from directly neutralizing harmful reactive species to regenerating other essential antioxidants.
Direct Scavenging of Reactive Oxygen Species (ROS) and Free Radicals
Glutathione has been shown in various research models to directly scavenge a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com The nucleophilic nature of the thiol group in its cysteine residue is the source of its reducing power. frontiersin.org This allows glutathione to react with and neutralize harmful molecules such as hydrogen peroxide (H₂O₂), superoxide (B77818) anion (O₂•−), and the highly reactive hydroxyl radical (OH•). mdpi.comfrontiersin.org Studies using techniques like electron paramagnetic resonance spectrometry have demonstrated that glutathione can scavenge these reactive species even at low concentrations. mdpi.com
The direct interaction of glutathione with these oxidants results in its conversion to intermediate forms like the glutathiyl radical. mdpi.com While the hydroxyl radical is particularly damaging due to the lack of a specific enzymatic scavenger, glutathione provides a non-enzymatic line of defense against it. frontiersin.org
Regeneration of Other Endogenous Antioxidants
A critical function of glutathione in the cellular antioxidant network is its ability to regenerate other key antioxidants, most notably vitamin C (ascorbic acid) and vitamin E (α-tocopherol). researchgate.netmdpi.com Vitamin E, a lipid-soluble antioxidant, is the primary defender against lipid peroxidation within cellular membranes. When vitamin E neutralizes a free radical, it becomes an oxidized tocopheroxyl radical. For vitamin E to continue its protective role, it must be regenerated back to its reduced form.
This regeneration is largely accomplished by vitamin C, which is water-soluble and resides in the cytosol. mdpi.com Vitamin C donates an electron to the tocopheroxyl radical, recycling vitamin E but becoming oxidized itself into dehydroascorbic acid (DHA). nih.gov Glutathione then plays a crucial role in regenerating vitamin C. The enzyme dehydroascorbate reductase catalyzes the reduction of DHA back to ascorbic acid, using reduced glutathione (GSH) as the reducing agent. nih.gov In this process, GSH is oxidized to glutathione disulfide (GSSG). frontiersin.org This synergistic relationship, often referred to as the antioxidant network, ensures the continued efficacy of both lipid- and water-soluble antioxidants. researchgate.netmdpi.com
Glutathione S-Transferases (GSTs) and Conjugation Research
Glutathione S-transferases (GSTs) are a diverse family of enzymes that play a central role in cellular detoxification by catalyzing the conjugation of glutathione to a wide array of harmful substances. wikipedia.orgmedcraveonline.com
Mechanisms of Xenobiotic Conjugation with Glutathione
The primary role of GSTs is to facilitate the detoxification of xenobiotics, which are foreign compounds such as drugs and environmental toxins, as well as endogenous compounds like peroxidized lipids. wikipedia.orgmedcraveonline.com These enzymes catalyze the nucleophilic attack of the sulfur atom of glutathione onto electrophilic centers of these substrates. wikipedia.org This conjugation reaction makes the xenobiotics more water-soluble, less reactive, and more easily excretable from the cell. wikipedia.orgmdpi.com
The detoxification process is often described in phases. Phase I metabolism introduces or exposes functional groups on a xenobiotic, which may be followed by Phase II, where GSTs conjugate glutathione to these sites. plos.orgoxfordbiomed.com The resulting glutathione S-conjugates are then typically transported out of the cell for elimination in Phase III. mdpi.complos.org While this process is overwhelmingly protective, in some instances, the glutathione conjugate can be more reactive than the original compound, a phenomenon known as bioactivation. medcraveonline.commdpi.com
Role of Specific GST Isoforms in Biotransformation Studies
The GST family is composed of several classes, including alpha (GSTA), mu (GSTM), pi (GSTP), and theta (GSTT), each containing multiple isoforms with distinct tissue distributions and substrate specificities. oxfordbiomed.com Research has focused on elucidating the specific roles of these isoforms in the metabolism of various compounds.
For example, studies on the biotransformation of the vasodilator drug nitroglycerin in rat aorta have identified specific GST isoforms as key players. mdpi.comnih.gov Research has shown that GSTM isoforms, particularly GST Yb2, are primarily responsible for the drug's metabolic activation. mdpi.comnih.gov The removal of the GST Yb2 isozyme from rat aortic cytosol via immunoprecipitation led to a significant inhibition of nitroglycerin biotransformation. nih.gov Similarly, the GSTM family has been identified as the primary mediator of glutathione conjugation to the dietary contaminant acrylamide (B121943) in mouse models. plos.org The GSTP class has also been implicated in mediating S-glutathionylation, a process that can protect proteins from adduction by electrophiles like acrylamide. plos.orgmdpi.com
| GST Isoform Class | Specific Isoform (in research models) | Substrate | Observed Role in Biotransformation | Reference |
|---|---|---|---|---|
| Mu (M) | Yb2 | Nitroglycerin | Primary mediator of biotransformation in rat aorta. | mdpi.comnih.gov |
| Mu (M) | GSTM family | Acrylamide | Primary mediator of GSH conjugation in mice. | plos.org |
| Pi (P) | GSTP family | Acrylamide | Potential protective role via S-glutathionylation. | plos.org |
| Alpha (A) | Ya, Yc | Nitroglycerin | Identified in rat aortic cytosol and involved in biotransformation. | nih.gov |
Glutathione in Thiol Balance and Protein Thiol Homeostasis Research
Glutathione is the most abundant non-protein thiol in cells and is a critical regulator of the cellular thiol-disulfide balance. mdpi.commdpi.com This balance is crucial for maintaining a reducing intracellular environment and for regulating protein function through thiol modifications.
A key post-translational modification involving glutathione is S-glutathionylation, the reversible formation of mixed disulfides between glutathione and cysteine residues on proteins. nih.govcreative-proteomics.com This process is a vital mechanism for protecting protein thiols from irreversible oxidation under conditions of oxidative stress. mdpi.commdpi.com When protein cysteine thiols are oxidized to a sulfenic acid, they can be "rescued" by reacting with glutathione to form a glutathionylated protein, which can later be reduced back to its original state. nih.gov
Glutathione's Role in Cellular Signaling Pathways Research (e.g., Redox Signaling)
Glutathione (GSH) is a critical player in a variety of cellular signaling pathways, extending far beyond its traditional role as an antioxidant. frontiersin.orgcapes.gov.br Its significance in redox signaling, a process where reactive oxygen species (ROS) and reactive nitrogen species (RNS) act as signaling molecules, is a major area of research. nih.gov The balance between the reduced form of glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a key determinant of the cellular redox environment. nih.gov This GSH/GSSG ratio, with an estimated in vivo redox potential ranging from -260 mV to -150 mV, is fundamental to the fine-tuning of signal transduction. frontiersin.orgnih.gov
Research has demonstrated that even slight shifts in this ratio can influence a wide array of cellular processes, including gene expression, DNA and protein synthesis, cell proliferation, and apoptosis (programmed cell death). frontiersin.orgcapes.gov.brnih.gov Glutathione's influence on signaling is often mediated through a post-translational modification called S-glutathionylation, where GSH forms a mixed disulfide with a cysteine residue on a target protein. mdpi.comnih.gov This reversible modification can alter the protein's function, acting as a regulatory switch in response to oxidative or nitrosative stress. mdpi.com
Key signaling pathways and processes where glutathione's modulatory role has been investigated include:
Apoptosis: The intracellular level of GSH can determine a cell's susceptibility to apoptosis. A decrease in the GSH/GSSG ratio, caused by GSH oxidation or its active removal from the cell, is linked to the initiation of the apoptotic cascade. frontiersin.orgbioscientifica.com
Autophagy: During nutrient starvation, an increase in ROS production and an efflux of intracellular GSH can trigger autophagy. This redox imbalance activates key proteins involved in the autophagic process. frontiersin.orgresearchgate.net
Nitric Oxide (NO) Signaling: In neuronal and muscle cells, GSH acts as a crucial buffer for nitric oxide. researchgate.net When GSH levels are low, increased NO availability can lead to DNA damage and protein modifications (S-nitrosylation), potentially triggering cell death pathways. researchgate.net Conversely, the NO/cGMP signaling pathway has been shown to promote cell survival in response to GSH depletion in skeletal muscle cells. frontiersin.org
NF-κB Pathway: Studies have shown that the induction of certain genes by hydrogen peroxide (H₂O₂) is dependent on GSH levels. pnas.org For instance, the activation of NF-κB, a key regulator of inflammatory responses, can be influenced by the availability of GSH. pnas.org
Regulation of Transcription Factors: Glutathione levels can affect the activity of transcription factors like AP-1, which is involved in cellular responses to stress. pnas.org
Table 1: Glutathione's Influence on Cellular Signaling Pathways
| Signaling Pathway/Process | Role of Glutathione | Key Research Findings |
|---|---|---|
| Redox Signaling | Maintains cellular redox status via the GSH/GSSG ratio. nih.gov | The GSH/GSSG redox potential (-260 mV to -150 mV) is crucial for fine-tuning signal transduction. frontiersin.orgnih.gov |
| Apoptosis | A decreased GSH/GSSG ratio is an early signal for initiating programmed cell death. frontiersin.orgbioscientifica.com | GSH loss often precedes mitochondrial damage and caspase activation in the apoptotic cascade. bioscientifica.com |
| Autophagy | GSH efflux and the resulting thiol redox imbalance activate autophagy-related proteins under nutrient stress. frontiersin.orgresearchgate.net | Nutrient restriction leads to ROS production and GSH efflux, triggering autophagy. researchgate.net |
| Nitric Oxide (NO) Signaling | Buffers NO reactivity; depletion can increase NO-mediated damage. researchgate.net | GSH depletion enhances NO toxicity in neuronal cells but can be part of a survival response in muscle cells. frontiersin.orgresearchgate.net |
| S-Glutathionylation | Reversibly modifies proteins, acting as a regulatory switch. mdpi.comnih.gov | This post-translational modification is a key mechanism for regulating protein function in response to redox changes. mdpi.com |
Glutathione Involvement in Amino Acid Transport Mechanisms Research
Glutathione is intrinsically linked to the transport of amino acids across the cell membrane, primarily through a metabolic pathway known as the γ-glutamyl cycle. mdpi.comtandfonline.com This cycle represents a mechanism for both the degradation of extracellular glutathione and the transport of amino acids into the cell. researchgate.netresearchgate.net
The central enzyme in this process is γ-glutamyl transpeptidase (GGT), a protein located on the outer surface of cell membranes. tandfonline.com GGT catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione (or other γ-glutamyl compounds) to an acceptor amino acid. tandfonline.comresearchgate.net This reaction forms a γ-glutamyl-amino acid dipeptide. nih.gov
The proposed mechanism involves the following steps:
Transpeptidation: Membrane-bound GGT acts on extracellular glutathione and an extracellular amino acid to form a γ-glutamyl-amino acid. pnas.org
Translocation: This newly formed γ-glutamyl-amino acid is then transported into the cell via a specific transport system. nih.gov Research using a model substrate, L-γ-glutamyl-L-[14C]methionine sulfone, has shown that the kidney, in particular, has a strong and preferential uptake system for these compounds. nih.govpnas.org
Intracellular Cleavage: Inside the cell, the γ-glutamyl-amino acid is cleaved by γ-glutamyl cyclotransferase, which releases the free amino acid and converts the γ-glutamyl portion into 5-oxoproline. researchgate.net
Recycling: The 5-oxoproline is subsequently converted to glutamate (B1630785) by the enzyme 5-oxoprolinase, making it available for the resynthesis of intracellular glutathione. researchgate.net The other constituent amino acids from glutathione breakdown, cysteinylglycine, are further broken down into cysteine and glycine (B1666218) by dipeptidases and also transported into the cell. oup.com
This cycle effectively facilitates the transport and recovery of the constituent amino acids of glutathione (glutamate, cysteine, and glycine), ensuring their availability for intracellular resynthesis and maintaining cellular homeostasis. mdpi.comtandfonline.com The importance of this pathway is underscored by the fact that inhibiting GGT or glutathione synthesis can inhibit the transport of γ-glutamyl amino acids. nih.gov The γ-glutamyl cycle is therefore considered a significant mechanism for amino acid uptake, particularly in tissues with high GGT activity like the kidney. researchgate.netnih.gov
Table 2: Key Components of the γ-Glutamyl Cycle in Amino Acid Transport
| Component | Function in the Cycle | Significance in Research |
|---|---|---|
| Glutathione (GSH) | Serves as the primary donor of the γ-glutamyl group in the extracellular space. tandfonline.compnas.org | Its extracellular breakdown initiates the amino acid transport process. researchgate.net |
| γ-Glutamyl Transpeptidase (GGT) | Catalyzes the transfer of the γ-glutamyl moiety from GSH to an acceptor amino acid. tandfonline.com | The key enzyme initiating the cycle; its activity is critical for glutathione homeostasis and amino acid transport. tandfonline.com |
| γ-Glutamyl-Amino Acid | The transport substrate formed by GGT, which is moved across the cell membrane. nih.gov | Studies show specific transport systems for these compounds, especially in the kidney. nih.govpnas.org |
| γ-Glutamyl Cyclotransferase | Cleaves the transported γ-glutamyl-amino acid inside the cell to release the free amino acid. researchgate.net | An essential intracellular step for releasing the transported amino acid. |
| 5-Oxoprolinase | Converts 5-oxoproline (a byproduct) back into glutamate. researchgate.net | Completes the cycle by regenerating glutamate for GSH synthesis. researchgate.net |
Analytical Methodologies for Glutathione Quantitation in Research
Spectrophotometric and Fluorimetric Approaches for Glutathione (B108866) Detection
Spectrophotometric and fluorimetric methods are among the most common and cost-effective techniques for glutathione determination. These methods typically rely on the reaction of the thiol group of GSH with a chromogenic or fluorogenic reagent.
One of the most widely used spectrophotometric methods is the Ellman's assay, which employs 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). DTNB reacts with the sulfhydryl group of GSH to produce a yellow-colored 2-nitro-5-thiobenzoate (TNB) anion, which can be quantified by measuring its absorbance at 412 nm. researchgate.netnih.gov This method can be adapted for microplate readers, allowing for high-throughput analysis of numerous samples. citius.technology The reaction is simple and can be used to measure total sulfhydryl groups in biological samples like plasma and tissue homogenates. citius.technology Validation studies of HPLC-UV methods using DTNB for precolumn derivatization have shown lower limits of quantification (LLOQ) for GSH to be around 1.25 μM in mouse organs. nih.gov
Fluorimetric methods generally offer higher sensitivity compared to spectrophotometric assays. A popular fluorogenic reagent is o-phthalaldehyde (B127526) (OPA), which reacts with GSH in the presence of a primary amine to form a highly fluorescent isoindole derivative. nih.govjove.com This reaction is rapid and can be adapted for the quantification of both GSH and, after a reduction step, GSSG. jove.comnih.gov The OPA method demonstrates a pseudo-linear detection range for GSH between 0.234 and 30 µM. jove.comnih.gov The assay can be optimized for different biological matrices, and its sensitivity allows for the determination of glutathione in cultured mammalian cells. jove.comnih.gov Another fluorimetric approach involves the use of 1,8-naphthalimide (B145957) (NI) as a derivatization reagent. mdpi.com
| Method | Reagent | Detection Principle | LOD/LOQ | Linearity Range | Reference |
| Spectrophotometry | 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) | Colorimetric (Absorbance at 412 nm) | LLOQ: 1.25 µM | 0.01-4.0 mM | citius.technologynih.gov |
| Fluorimetry | o-phthalaldehyde (OPA) | Fluorimetric | LOD: 20.5 µM, LOQ: 62.2 µM | 0.234 - 30 µM | jove.comnih.govnih.gov |
| Fluorimetry | 4-Fluoro-7-nitrobenzofurazan (B134193) (NBD-F) | Fluorimetric | LOD: 0.03 mmol/L, LOQ: 0.10 mmol/L | 0.1–10.0 mmol/L | scispace.com |
High-Performance Liquid Chromatography (HPLC) for Glutathione and its Derivatives
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of GSH, GSSG, and other related thiols in complex biological samples. nih.gov It offers high resolution and can be coupled with various detectors, most commonly UV-Vis and fluorescence detectors.
HPLC-UV methods often involve pre-column derivatization to introduce a chromophore into the glutathione molecule. DTNB is a common derivatizing agent for this purpose, allowing for detection at 280 nm or 412 nm. nih.govnih.gov A validated HPLC-UV method for GSH in PC-12 cells reported a limit of detection (LOD) of 0.05 μg/mL and a limit of quantification (LOQ) of 0.1 μg/mL, with a linearity range of 1–20 μg/mL. nih.gov
HPLC with fluorescence detection provides enhanced sensitivity and selectivity. nih.gov This often requires pre-column or post-column derivatization with a fluorescent tag. OPA is a widely used pre-column derivatization reagent that reacts with GSH to form a fluorescent product. nih.govakjournals.com A study using OPA derivatization for GSH and GSSG in rat brain tissue reported an LOD of 2.7 nM and an LOQ of 8.2 nM for GSH. akjournals.com Other fluorescent derivatization reagents include 4-fluoro-7-nitrobenzofurazan (NBD-F) and 9-fluorenylmethyl-chloroformate (FMOC). scispace.comnih.gov An HPLC-fluorescence method using NBD-F for plasma GSH determination showed an LOD of 0.03 mmol/L and a linearity range of 0.1–10.0 mmol/L. scispace.com For GSSG in rat plasma, an HPLC method with FMOC derivatization had an LOD of 15.26 μM and an LOQ of 25.42 μM. nih.gov
| Detection Method | Derivatizing Agent | LOD | LOQ | Linearity Range | Sample Matrix | Reference |
| HPLC-UV | DTNB | 0.05 µg/mL | 0.1 µg/mL | 1-20 µg/mL | PC-12 Cells | nih.gov |
| HPLC-UV | - | 20.77 µg/mL (GSH), 17.22 µg/mL (GSSG) | 69.24 µg/mL (GSH), 57.42 µg/mL (GSSG) | 10-200 µg/mL | Bulk Pharmaceutical Formulation | austinpublishinggroup.com |
| HPLC-Fluorescence | OPA | 2.7 nM (GSH) | 8.2 nM (GSH) | 50–500 nM (GSH), 0.5–5 nM (GSSG) | Rat Striatum | akjournals.com |
| HPLC-Fluorescence | NBD-F | 0.03 mmol/L | 0.10 mmol/L | 0.1–10.0 mmol/L | Human Plasma | scispace.com |
| HPLC-Fluorescence | FMOC | 15.26 µM | 25.42 µM | Not specified | Rat Plasma | nih.gov |
| HPLC-Fluorescence | 2,3-naphthalenedialdehyde (NDA) | 0.06 mg/L | 0.2 mg/L | Not specified | Juice and White Wine | researchgate.net |
Electrochemical Methods for Glutathione Analysis
Electrochemical methods offer a sensitive, rapid, and often cost-effective alternative for glutathione detection. nih.gov These techniques are based on the electrochemical oxidation or reduction of glutathione at the surface of an electrode. The performance of electrochemical sensors is highly dependent on the electrode material.
Glassy carbon electrodes (GCEs) are commonly used as a base material, which can be modified to enhance sensitivity and selectivity. rsc.org Modifications can include the use of nanomaterials such as gold nanoparticles (AuNPs), poly(3,4-ethylenedioxythiophene) (PEDOT), and graphene oxide (GO). researchgate.netnih.govrsc.org For instance, a GCE modified with Au nanoparticle-decorated nanoporous PEDOT demonstrated an LOD of 0.173 μM and a linear range of 0.5 to 10 μM for GSH detection. researchgate.net Another sensor using a laccase enzyme immobilized on a graphene oxide-modified indium tin oxide (ITO) electrode showed a wide linear range of 1 μM to 100 μM with an LOD of 0.89 μM. rsc.org
The use of different electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), allows for the characterization and quantification of glutathione. icevirtuallibrary.com A palladium atomic cluster modified GCE using differential pulse cathodic stripping voltammetry (DPCSV) achieved an exceptionally low detection limit of 32 pM. rsc.org
| Electrode Modification | Electrochemical Technique | LOD | Linear Range | Reference |
| Au Nanoparticle-decorated Nanoporous PEDOT/GCE | Amperometry | 0.173 µM | 0.5 to 10 µM | researchgate.net |
| Laccase/Graphene Oxide/ITO | Cyclic Voltammetry | 0.89 µM | 1 µM to 100 µM | rsc.org |
| Horseradish Peroxidase/Graphene Oxide/ITO | Cyclic Voltammetry | 1 µM | 10 to 50 µM | icevirtuallibrary.com |
| Palladium Atomic Cluster/GCE | Differential Pulse Cathodic Stripping Voltammetry | 32 pM | Not specified | rsc.org |
| Ammonium Carbamate–Gold Platinum Nanoparticles/GCE | Cyclic Voltammetry | 0.051 µM | 0.1–11 µmol/L | nih.govmdpi.com |
| Reduced Graphene oxide-Manganese oxide/Pt | Voltammetry | 0.97 µM | 1-100 µM | researchgate.net |
Capillary Electrophoresis Techniques for Glutathione Quantification
Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small, charged molecules like glutathione. nih.gov CE methods for glutathione often utilize UV or laser-induced fluorescence (LIF) detection. A significant advantage of CE is that it may not require a derivatization step, simplifying sample preparation. researchgate.net
To enhance sensitivity, various on-line preconcentration techniques can be employed, such as pH-mediated stacking. nih.gov A CE method with UV detection for the analysis of GSH and GSSG in rat blood and liver has been validated. researchgate.net Another study using pH-mediated stacking for the analysis of microdialysis samples reported good reproducibility with relative standard deviations (RSDs) below 5%. nih.gov
For higher sensitivity, CE can be coupled with LIF detection. oiv.int This typically involves derivatization with a fluorescent reagent like monobromobimane (B13751) (MBB). A CE-LIF method for determining glutathione in musts and wines reported a detection limit of 20 µg/L and a quantification limit of 60 µg/L. oiv.intoiv.int The repeatability of this method was found to be good, with a coefficient of variation of 6.0% for a glutathione concentration of 10 mg/L. oiv.intoiv.int
| Detection Method | Derivatizing Agent | LOD | LOQ | Sample Matrix | Reference |
| CE-UV | None | Not specified | Not specified | Rat Blood and Liver | researchgate.net |
| CE-LIF | Monobromobimane (MBB) | 20 µg/L | 60 µg/L | Musts and Wines | oiv.intoiv.int |
Nanosensors and Probes for Glutathione in Biological Fluids Research
In recent years, nanosensors and fluorescent probes have emerged as highly sensitive and selective tools for the detection of glutathione in biological fluids. These sensors often utilize the unique optical and electronic properties of nanomaterials.
Gold nanoparticles (AuNPs) are frequently used in colorimetric sensors for glutathione. tandfonline.comrsc.org The principle is often based on the aggregation or anti-aggregation of AuNPs in the presence of glutathione, leading to a visible color change. An anti-aggregation-based sensor reported an LOD of 8 nM. rsc.org A colorimetric sensor based on the anti-catalytical growth of AuNPs showed a wide linear range from 13 to 800 nM. tandfonline.com
Quantum dots (QDs) are semiconductor nanocrystals with excellent fluorescence properties that can be harnessed for glutathione sensing. acs.orgrsc.org Often, the fluorescence of QDs is quenched by a molecule like manganese dioxide (MnO2) nanosheets. In the presence of GSH, the MnO2 is reduced, and the fluorescence of the QDs is restored. acs.orgrsc.org A nanosensor based on graphene quantum dots and MnO2 nanosheets exhibited a detection limit of 150 nmol L−1 and a linear range of 0.5–10 μmol L−1. acs.org Another approach using boron nitride quantum dots (BNQDs) with MnO2 nanosheets reported a detection limit of 160 nM and a linear range of 0.5–250 μM in human plasma. acs.org
Fluorescent probes that exhibit a "turn-on" or "turn-off" response in the presence of glutathione have also been developed. A dual-mode nanosensor using carbon quantum dots and gold nanoparticles allowed for the detection of GSH as low as 50 nM in human plasma. nih.gov
| Nanosensor Type | Sensing Principle | LOD | Linear Range | Reference |
| Gold Nanoparticle (AuNP) based | Colorimetric (Anti-aggregation) | 8 nM | Not specified | rsc.org |
| Gold Nanoparticle (AuNP) based | Colorimetric (Anti-catalytical growth) | Not specified | 13 to 800 nM | tandfonline.com |
| Graphene Quantum Dots (GQDs) & MnO2 | Fluorescence "Turn Off-On" | 150 nmol L−1 | 0.5–10 μmol L−1 | acs.org |
| Boron Nitride Quantum Dots (BNQDs) & MnO2 | Fluorescence "Switch On" | 160 nM | 0.5–250 μM | acs.org |
| Carbon Quantum Dots (CQDs) & AuNPs | Dual-mode (Colorimetric & FRET) | 50 nM | Not specified | nih.gov |
| Gold–Platinum Nanoparticles & TMB | Colorimetric (Oxidase-like activity inhibition) | 34 nM | 0.1–1.0 µM | mdpi.com |
Glutathione Transport and Compartmentation in Research Contexts
Intracellular Glutathione (B108866) Distribution and Organelle-Specific Roles
While glutathione (GSH) is synthesized exclusively in the cytosol, it is distributed into various subcellular compartments, each with distinct glutathione pools and associated functions. frontiersin.orgmdpi.comnih.gov The majority of cellular glutathione, estimated to be around 90%, resides in the cytosol, where concentrations can range from 1 to 15 mM. frontiersin.orgmdpi.com From the cytosol, specific transporters facilitate its movement into organelles like the mitochondria, nucleus, and endoplasmic reticulum. nih.govfrontiersin.org
Mitochondria: This organelle must import glutathione from the cytoplasm as it lacks the necessary enzymes for its synthesis. mdpi.com The mitochondrial glutathione pool is crucial for protecting against the high levels of reactive oxygen species (ROS) generated during oxidative phosphorylation. nih.gov Transport into the mitochondrial matrix occurs across the inner mitochondrial membrane via specific carriers, including members of the dicarboxylate and oxoglutarate carrier families (SLC25). nih.govmdpi.com
Endoplasmic Reticulum (ER): The ER maintains a unique and more oxidizing environment compared to the cytosol. frontiersin.orgnih.gov This environment is necessary for the proper formation of disulfide bonds in proteins. mdpi.com Research using specific sensors has indicated a high total glutathione concentration in the ER, potentially exceeding 15 mM, which is significantly higher than the average integrated cellular concentration. nih.gov This suggests a mechanism for trapping cytosol-derived glutathione within the ER. nih.gov In the ER, the ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), is lower than in the cytosol, favoring protein folding. frontiersin.orgnih.gov
Nucleus: Glutathione is also present in the nucleus, where it is thought to play a role in protecting DNA and nuclear proteins from oxidative damage and regulating gene expression. nih.govoup.com The nuclear envelope is considered permeable to glutathione, likely resulting in concentrations similar to those in the cytosol. oup.com
| Organelle | Primary Role of Glutathione | Key Research Findings |
| Cytosol | Site of synthesis, primary antioxidant defense, detoxification. nih.govfrontiersin.org | Contains approximately 90% of the cell's total glutathione. frontiersin.org |
| Mitochondria | Neutralizes reactive oxygen species from cellular respiration. nih.gov | Imports GSH from the cytosol via SLC25 family carriers. nih.govmdpi.com |
| Endoplasmic Reticulum | Maintains a specific redox environment for protein disulfide bond formation. mdpi.com | Possesses a higher total glutathione concentration than the cytosol. nih.gov |
| Nucleus | Protects genetic material and regulates protein function. nih.govoup.com | Nuclear concentrations are likely in equilibrium with the cytosol. oup.com |
Extracellular Glutathione Export Mechanisms
Cells can export glutathione into the extracellular space, a process vital for detoxification, inter-tissue cysteine supply, and protection of cell surfaces. osti.govarvojournals.org This efflux is mediated by specific transporter proteins.
A significant pathway for the export of glutathione and its conjugates involves members of the ATP-Binding Cassette (ABC) transporter superfamily. ebi.ac.ukexpasy.org These proteins utilize the energy from ATP hydrolysis to move substrates across membranes. ebi.ac.ukpnas.org Several Multidrug Resistance-Associated Proteins (MRPs), which are part of the ABCC subfamily, have been identified as key glutathione transporters. mdpi.comosti.govpharmgkb.org
MRP1 (ABCC1) and MRP2 (ABCC2) are well-characterized transporters of glutathione S-conjugates (GS-X), which are formed when glutathione reacts with xenobiotics and endogenous toxins. nih.govresearchgate.net This transport is a primary mechanism for cellular detoxification. MRPs can also mediate the co-transport of unmodified compounds, such as certain drugs, along with glutathione. pharmgkb.orgnih.gov For instance, MRP1 is involved in the efflux of heavy metal compounds like cisplatin (B142131) and arsenic trioxide in a glutathione-dependent manner. researchgate.net
MRP4 (ABCC4) and MRP5 (ABCC5) have also been shown to transport glutathione. osti.govarvojournals.org Research on human lenses demonstrated that MRP5 is likely involved in the efflux of GSSG. arvojournals.org
In yeast, the MRP homolog Ycf1p transports glutathione-metal conjugates into the vacuole, the equivalent of the lysosome in mammalian cells. pnas.org
The activity of these transporters is crucial in phenomena such as multidrug resistance in cancer cells, where their overexpression leads to the efficient removal of chemotherapeutic agents. expasy.orgnih.gov
| Transporter | Subfamily | Key Substrates | Cellular Location | Primary Function in Glutathione Transport |
| MRP1 (ABCC1) | ABC Transporter | Glutathione S-conjugates, Vincristine + GSH, Heavy metals + GSH. pharmgkb.orgnih.govresearchgate.net | Plasma membrane. nih.gov | Detoxification, drug resistance. nih.gov |
| MRP2 (ABCC2) | ABC Transporter | Glutathione S-conjugates, Bilirubin glucuronosides. pharmgkb.org | Apical membrane of hepatocytes and kidney tubules. pharmgkb.org | Biliary and urinary excretion of conjugates. pharmgkb.org |
| MRP4 (ABCC4) | ABC Transporter | Glutathione, Leukotriene B4 + GSH, cAMP. osti.govpharmgkb.org | Basolateral and apical membranes in various tissues. pharmgkb.org | Efflux of endogenous signaling molecules and drugs. pharmgkb.org |
| MRP5 (ABCC5) | ABC Transporter | Glutathione disulfide (GSSG), cGMP. arvojournals.orgpharmgkb.org | Plasma membrane. osti.gov | GSSG export, nucleotide signaling. arvojournals.orgpharmgkb.org |
While ABC transporters primarily handle efflux, research has identified transporters involved in glutathione uptake, particularly in specialized tissues like the kidneys. The kidneys play a major role in clearing glutathione from the blood, a process involving both glomerular filtration and tubular secretion. nih.gov The initial step of secretion involves uptake from the blood into proximal tubule cells across the basolateral membrane. goettingen-research-online.de
Due to glutathione's structure resembling a dicarboxylate, researchers investigated the role of the sodium-dependent dicarboxylate transporter 3 (NaDC3), also known as SLC13A3. nih.govgoettingen-research-online.de Studies using Xenopus laevis oocytes expressing human NaDC3 provided direct evidence for this role. nih.gov
Kinetic Studies: Research demonstrated that glutathione could inhibit the uptake of succinate (B1194679), a known NaDC3 substrate, with an IC50 value of 1.88 mM. nih.gov Furthermore, glutathione itself induced sodium-dependent inward currents in the oocytes, confirming it is a transported substrate. nih.gov
Low-Affinity Transport: The kinetic analysis revealed a Michaelis constant (K_M) of 1.65 mM for glutathione transport by NaDC3. nih.gov This indicates that NaDC3 functions as a low-affinity, high-capacity transporter for glutathione. nih.govgoettingen-research-online.de This is consistent with its role in handling the relatively high concentrations of glutathione present in the plasma.
NaDC3 is also responsible for transporting key metabolic intermediates, such as succinate and α-ketoglutarate, playing a vital role in cellular nutrition and detoxification. frontiersin.orgphysiology.org
Intercellular Glutathione Exchange and Systemic Homeostasis Research
The transport of glutathione between cells is fundamental to systemic glutathione homeostasis, ensuring that different tissues can acquire glutathione or its precursors as needed. oup.comnih.gov
Liver and Plasma Homeostasis: The liver is a primary site of glutathione synthesis and exports significant amounts into the bloodstream, thereby establishing the circulating plasma levels of glutathione. arvojournals.org This exported glutathione serves as a systemic reservoir of cysteine, which can be taken up by other tissues that may have a lower synthetic capacity. frontiersin.org
Neuro-glial Interactions: In the brain, there is a well-studied metabolic partnership between astrocytes and neurons. Astrocytes release glutathione, which is then broken down in the extracellular space by the enzyme γ-glutamyltranspeptidase (GGT). frontiersin.orgresearchgate.net The resulting amino acids, particularly cysteine, are then taken up by neurons to synthesize their own glutathione, a process crucial for neuronal protection against oxidative stress. arvojournals.orgresearchgate.net
Kidney Function: The kidneys filter glutathione from the blood and also actively secrete it into the urine. nih.gov The breakdown of extracellular glutathione by GGT on the surface of kidney tubule cells allows for the reabsorption and conservation of its constituent amino acids. frontiersin.org
Extracellular Defense: Research in yeast has shown that exporting glutathione can serve as an extracellular defense mechanism. researchgate.net By forming a complex with toxins like arsenite outside the cell, extracellular glutathione can prevent the toxin's entry, thereby reducing intracellular toxicity. researchgate.net
This intercellular cycling is a dynamic process involving synthesis, export by transporters like MRPs, extracellular breakdown by GGT, and reuptake of precursor amino acids, all of which are tightly regulated to maintain cellular and systemic redox balance. researchgate.netmolbiolcell.orgnih.gov
In Vitro and in Vivo Research Models for Glutathione Studies
Microbial and Yeast Models in Glutathione (B108866) Metabolism Research
Microbial and yeast models, particularly the budding yeast Saccharomyces cerevisiae, have been instrumental in advancing our understanding of glutathione metabolism. unimi.it These single-celled eukaryotes share fundamental metabolic pathways with higher organisms, including mammals, making them excellent systems for genetic and molecular studies. unimi.it
S. cerevisiae is a widely used model to investigate the mechanisms of glutathione production and its role in cellular protection. scielo.br Studies have shown that exposing yeast to stress conditions, such as increased pressure in a bioreactor, can lead to an accumulation of protective molecules like glutathione. scielo.br The synthesis of glutathione in yeast involves two enzymatic steps catalyzed by γ-glutamylcysteine synthetase (encoded by GSH1) and glutathione synthetase (encoded by GSH2). oup.com Genetic manipulation of these genes has provided significant insights. For example, deletion of the GSH2 gene in S. cerevisiae renders the cells unable to accumulate elemental selenium, highlighting the link between glutathione metabolism and the processing of other essential elements. microbialcell.com
Research in S. cerevisiae has also uncovered alternative pathways for glutathione degradation. While the primary pathway is initiated by γ-glutamyl transpeptidase, an alternative pathway involving three genes, DUG1, DUG2, and DUG3, has been identified. nih.gov This discovery was made possible by studying yeast cells disrupted in the gene encoding γ-glutamyl transpeptidase, which were still able to utilize glutathione as a sulfur source. nih.gov
The fungal pathogen Cryptococcus neoformans has also emerged as a valuable model for studying the role of glutathione in microbial virulence. biorxiv.org Research using this organism has demonstrated that glutathione metabolism is intricately linked to the production of melanin, a key virulence factor. biorxiv.org Perturbations in glutathione biosynthesis in C. neoformans were shown to affect fungal growth and its ability to cause disease in a murine model. biorxiv.org
Interactive Data Table: Key Genes in S. cerevisiae Glutathione Metabolism
| Gene | Encoded Protein | Function |
| GSH1 | γ-glutamylcysteine synthetase | Catalyzes the first step in GSH synthesis. |
| GSH2 | Glutathione synthetase | Catalyzes the second step in GSH synthesis. oup.com |
| DUG1 | M20A metallohydrolase family protein | Part of the alternative GSH degradation pathway. nih.gov |
| DUG2 | Peptidase domain and WD40 repeat protein | Part of the alternative GSH degradation pathway. nih.gov |
| DUG3 | Glutamine amidotransferase domain protein | Part of the alternative GSH degradation pathway. nih.gov |
Genetically Engineered Animal Models for Glutathione Homeostasis Investigations (e.g., GshF expression, Gclc/Gclm/Gsr knockout models)
Genetically engineered animal models, particularly knockout mice, have been crucial for understanding the in vivo roles of glutathione homeostasis in health and disease. nih.gov These models allow for the systemic or tissue-specific deletion of genes involved in glutathione synthesis and recycling, providing insights that are not attainable through in vitro studies alone.
The synthesis of glutathione is a two-step process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM). nih.gov Knockout models for the genes encoding these subunits (Gclc and Gclm) have revealed their distinct and critical roles.
A complete knockout of the Gclc gene, which encodes the catalytic subunit, is embryonically lethal in mice, demonstrating that de novo glutathione synthesis is essential for development. pnas.orgnih.govresearchgate.net Heterozygous Gclc+/- mice, however, are viable and exhibit a moderate (around 20%) reduction in GSH levels, serving as a model for mild chronic oxidative stress. nih.govresearchgate.net Conditional knockout models, where Gclc is deleted in specific tissues, have further refined our understanding. For example, liver-specific deletion of Gclc in adult mice leads to a rapid depletion of hepatic GSH and subsequent physiological changes. researchgate.netbiorxiv.org
In contrast to the embryonic lethality of the Gclc knockout, mice with a global knockout of the Gclm gene, which encodes the modifier subunit, are viable but have significantly reduced GSH levels, typically 10-40% of normal in various tissues. aginganddisease.orgyale.edu These Gclm-/- mice present a model of severe chronic glutathione deficiency and have been used to study the consequences of this deficiency on various physiological processes, including glucose metabolism and the response to toxins. yale.edufrontiersin.org For instance, astrocytes cultured from Gclm-/- mice show altered glycogen (B147801) metabolism. plos.org
Models with knockouts of glutathione reductase (Gsr), the enzyme responsible for recycling oxidized glutathione (GSSG) back to its reduced form (GSH), have also been developed. Studies in Gsr knockout mice have shown that while GSR is important, other systems, like the thioredoxin system, may compensate for its absence in certain tissues, such as the cochlea. plos.org However, in other contexts, the lack of GSR impairs the ability to handle oxidative stress. elifesciences.org
More recently, a novel mouse model expressing a bifunctional glutathione-synthesizing enzyme from Streptococcus thermophilus (GshF) has been generated. biorxiv.org This model allows for efficient GSH production and can be used to study the specific requirements for glutathione in different physiological and pathological conditions. biorxiv.org
Interactive Data Table: Summary of Key Genetically Engineered Mouse Models for Glutathione Studies
| Gene Knockout | Phenotype | Key Research Findings |
| Gclc (homozygous) | Embryonic lethal. nih.govresearchgate.net | Demonstrates the essential role of de novo GSH synthesis in development. pnas.org |
| Gclc (heterozygous) | Viable, with ~20% reduction in GSH levels. nih.govresearchgate.net | Model for mild, chronic oxidative stress. nih.gov |
| Gclc (liver-specific) | Rapid depletion of liver GSH, leading to liver pathology. researchgate.netcapes.gov.br | Highlights the critical role of hepatic GSH in maintaining liver function. researchgate.net |
| Gclm (global) | Viable, with 70-90% reduction in tissue GSH levels. aginganddisease.orgyale.edu | Model for severe, chronic GSH deficiency; used to study the impact on various metabolic pathways. frontiersin.orgplos.org |
| Gsr (global) | Viable; may have compensatory mechanisms (e.g., thioredoxin system). plos.org | Used to investigate the importance of GSH recycling versus de novo synthesis in response to oxidative stress. elifesciences.org |
Ex Vivo Tissue Perfusion and Organ Slice Models in Glutathione Research
Ex vivo tissue perfusion and organ slice models serve as an important bridge between in vitro cell culture studies and in vivo animal experiments for investigating glutathione metabolism. These models maintain the three-dimensional architecture and cellular heterogeneity of the original organ, allowing for the study of complex intercellular interactions and physiological responses in a controlled environment.
Precision-cut liver slices (PCLS) are a well-established ex vivo model used in toxicology and metabolic studies. researchgate.net This technique allows for the maintenance of viable liver tissue for extended periods, enabling the investigation of time-dependent processes. nih.gov Studies using PCLS have shown that the slices remain metabolically active, capable of synthesizing adenosine (B11128) triphosphate (ATP) and glutathione. nih.gov This model has been used to assess the hepatotoxic effects of various compounds and the potential protective role of glutathione. For example, PCLS from bovine liver have been used to study the oxidative stress response to β-adrenergic agonists and the modulatory effects of chitosan-glutathione nanoparticles. researchgate.net
Ex vivo lung perfusion (EVLP) is another powerful technique, primarily used in the context of lung transplantation to assess and recondition donor organs. frontierspartnerships.orgmdpi.com This model allows for the study of physiological and biochemical changes in the lung under controlled perfusion and ventilation. Researchers have used EVLP to investigate the effects of different perfusate compositions on lung health, including the levels of glutathione. mdpi.com For instance, a study demonstrated that a DMEM-based perfusate enhanced glutathione levels in human lung cells compared to the standard Steen solution in an EVLP cell culture model. mdpi.com
The split-lung ex vivo perfusion model offers a significant advantage by allowing one lung from a donor to serve as a control while the other receives an experimental intervention, thereby minimizing inter-donor variability. frontierspartnerships.org This approach is valuable for time- and cost-effective evaluation of therapeutic strategies, including those aimed at modulating glutathione levels to protect against ischemia-reperfusion injury.
Similarly, ex vivo heart perfusion models, such as the Langendorff system, have been used to study the effects of ischemia and reperfusion on myocardial tissue. In a rat model of donation after circulatory death, the levels of reduced glutathione in the myocardium were measured as a marker of tissue viability and recovery after reperfusion at different temperatures. researchgate.net
Interactive Data Table: Applications of Ex Vivo Models in Glutathione Research
| Ex Vivo Model | Organ/Tissue | Key Applications in Glutathione Research |
| Precision-Cut Liver Slices (PCLS) | Liver | Assessing hepatotoxicity, studying fibrogenic pathways, and evaluating the protective effects of glutathione supplementation. researchgate.netnih.gov |
| Ex Vivo Lung Perfusion (EVLP) | Lung | Evaluating the impact of perfusate composition on lung cell glutathione levels and developing strategies to protect lungs from injury. frontierspartnerships.orgmdpi.com |
| Ex Vivo Heart Perfusion | Heart | Measuring myocardial glutathione levels to assess tissue viability and recovery from ischemia-reperfusion injury. researchgate.net |
| Intestinal Absorption Models | Intestine | Investigating the transport of intact glutathione across the intestinal epithelium. researchgate.net |
Glutathione Triggered Prodrug Research Non Clinical Focus
Design Strategies for Glutathione-Responsive Prodrugs
The core principle behind GSH-responsive prodrugs is the incorporation of a chemical moiety that is stable under normal physiological conditions but is readily cleaved by glutathione (B108866). researchgate.net Researchers have developed several key design strategies based on different chemical architectures that are susceptible to reaction with GSH. nih.govresearchgate.net These strategies typically involve linking a therapeutic agent to a GSH-sensitive trigger. researchgate.net
Disulfide bonds (-S-S-) are the most widely utilized linkers in the design of GSH-responsive prodrugs. mdpi.com This strategy leverages the thiol-disulfide exchange reaction, where the thiol group of GSH attacks the disulfide bond in the prodrug, leading to its cleavage and the release of the active drug. nih.gov The design often involves creating a self-immolative linker, which ensures that once the disulfide bond is cleaved, the linker spontaneously breaks down to release the unmodified parent drug. nih.gov
The stability of the disulfide linker is a critical design parameter. It must be stable enough to prevent premature drug release in the bloodstream, where low levels of thiols exist, but labile enough to be rapidly cleaved in the high-GSH environment of tumor cells. rsc.org Researchers have developed various disulfide-containing linkers to optimize this balance. rsc.org For instance, a theranostic prodrug was developed by linking the chemotherapy drug paclitaxel (B517696) to a fluorescent reporter via a disulfide linker, enabling both therapy and monitoring of drug release. researchgate.net Another example is a conjugate of doxorubicin (B1662922) and folic acid (DOX-ss-Fol), where the disulfide linker ensures redox-responsive drug release in folate receptor-positive cells, which have high GSH levels. rsc.org
Diselenide bonds (-Se-Se-) represent an alternative redox-responsive linkage for prodrug design. researchgate.net Compared to disulfide bonds, diselenide bonds have a lower bond energy, making them more sensitive to cleavage by both reducing agents like GSH and reactive oxygen species (ROS), which are also often elevated in cancer cells. mdpi.comresearchgate.netresearchgate.net This dual responsiveness can potentially lead to more efficient drug release in the TME. nih.gov
The higher sensitivity of the diselenide bond can be both an advantage and a challenge. nih.gov While it allows for rapid drug release, it may also lead to premature leakage in the bloodstream. nih.gov To address this, designs often incorporate other features to enhance stability. For example, a diselenide-bridged doxorubicin dimeric prodrug was designed that relies on a combination of redox-triggered cleavage and solubility-controlled release to ensure tumor specificity. nih.gov Studies have shown that materials containing diselenide linkages, such as polymers and prodrugs, can act as efficient redox-responsive drug delivery systems. researchgate.net The design of these systems can be fine-tuned; for example, a polyprodrug was developed where drug molecules were linked by both acid-labile acylhydrazone and redox-cleavable diselenide bonds, creating a system that requires both the acidity and high GSH/ROS levels of the tumor microenvironment to release the drug. nih.gov
This strategy is based on the Michael addition reaction, where the nucleophilic thiol group of GSH attacks an electrophilic α,β-unsaturated carbonyl compound (a Michael acceptor). tandfonline.comnih.gov This reaction, which can be catalyzed by Glutathione S-transferases (GSTs), leads to the formation of a GSH adduct and subsequent release of the active drug. tandfonline.commdpi.com
This approach has been successfully used to design prodrugs of thiopurine anticancer drugs like 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). tandfonline.com For example, cis-6-(2-acetylvinylthio)purine (AVTP) and trans-6-(2-acetylvinylthio)guanine (AVTG) were developed as Michael acceptor prodrugs. tandfonline.com They react with GSH to release the parent drugs, deplete GSH levels, and have shown excellent anticancer activity across numerous tumor cell lines in non-clinical screenings. tandfonline.com The design exploits the fact that many tumor cells have upregulated GSH biosynthesis and GST expression. nih.gov
Sulfonamide and sulfonate groups can also serve as GSH-responsive triggers. nih.govresearchgate.net The cleavage of a sulfonamide bond can be mediated by GSH, often catalyzed by GSTs, to release a free amine-containing drug. mdpi.comgoogle.com This mechanism is relatively independent of the nature of the amine derivative, suggesting it could be a broadly applicable strategy. mdpi.com
A key example involves using a 2,4-dinitrobenzenesulfonyl moiety as a GSH-cleavable group. frontiersin.org This group can be attached to an amine or phenol (B47542) on a drug molecule, rendering it inactive. frontiersin.org In the presence of high GSH concentrations, the phenyl sulfide (B99878) bond is cleaved, liberating the active drug. frontiersin.org Another design involves modifying the amino group of the anticancer drug doxorubicin with a 2-nitrobenzenesulfonyl (Ns) group. mdpi.com This Ns-Dox prodrug shows weaker interaction with DNA compared to doxorubicin, rendering it less toxic. mdpi.com Upon entering cancer cells with high GSH levels, the Ns group is cleaved, activating the drug. mdpi.comnih.gov
Table 1: Comparison of Glutathione-Responsive Prodrug Design Strategies
| Design Strategy | Linker Type | Activation Principle | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Disulfide-Based | Disulfide (-S-S-) | Thiol-disulfide exchange with GSH. nih.gov | Well-established chemistry; tunable stability. rsc.org | Potential for premature release in circulation; steric hindrance can affect reaction. nih.govrsc.org |
| Diselenide-Based | Diselenide (-Se-Se-) | Redox cleavage by GSH and ROS. mdpi.comresearchgate.net | Higher sensitivity than disulfides; dual-responsive to GSH/ROS. researchgate.net | Higher sensitivity may lead to instability and premature drug leakage. nih.gov |
| Michael Acceptor-Based | α,β-unsaturated carbonyl | Michael addition of GSH. tandfonline.com | Can deplete cellular GSH, enhancing cytotoxicity; high efficiency. tandfonline.com | Requires specific structural motifs on the drug or linker. |
| Sulfonamide/Sulfonate-Based | Sulfonamide/Sulfonate | GST-catalyzed nucleophilic attack by GSH. mdpi.comgoogle.com | Broad applicability for amine-containing drugs; can be highly specific. mdpi.com | Often relies on enzymatic catalysis, which can vary between tumors. frontiersin.org |
Mechanisms of Glutathione-Mediated Prodrug Activation
The activation of GSH-responsive prodrugs is initiated by a chemical reaction with glutathione, which is present in millimolar concentrations within tumor cells. frontiersin.orgmdpi.com The primary mechanism involves the nucleophilic attack by the thiol group (-SH) of glutathione's cysteine residue on an electrophilic site within the prodrug's linker. mdpi.comnih.gov
For disulfide-based prodrugs , the activation occurs via a thiol-disulfide exchange reaction. GSH attacks one of the sulfur atoms of the disulfide bond, breaking the -S-S- linkage and forming a new disulfide bond between the prodrug's linker and glutathione (GSS-Linker). This releases the drug, which was attached to the other sulfur atom, as a free thiol. acs.org In many designs, this initial cleavage triggers a subsequent, rapid self-immolation or cyclization reaction of the linker, which ensures the release of the native, unmodified drug. nih.gov
In diselenide-based systems , the mechanism is similar but involves the -Se-Se- bond, which has a lower reduction potential. researchgate.net GSH can cleave the diselenide bond to form a selenosulfide intermediate and release a selenol-containing drug derivative (Drug-SeH). nih.gov These systems can also be cleaved by ROS, adding another layer of activation specific to the tumor microenvironment. nih.gov
Michael acceptor-based prodrugs are activated through a conjugate addition mechanism. tandfonline.com The thiolate anion of GSH (GS⁻) acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system in the prodrug. mdpi.com This addition-elimination reaction, often catalyzed by glutathione S-transferase (GST) enzymes, results in the liberation of the active drug. tandfonline.commdpi.com
For sulfonamide and sulfonate-based prodrugs , activation relies on the cleavage of the sulfur-nitrogen or sulfur-oxygen bond. GSTs can catalyze the nucleophilic attack of GSH on the sulfonamide or sulfonate group. mdpi.comgoogle.com For example, with a 2-nitrobenzenesulfonyl (Ns) group attached to a drug's amine, GSH attacks the aromatic ring, forming a transient Meisenheimer complex, which then rearranges to cleave the sulfonamide bond and release the active amine drug. mdpi.com
Non-Clinical Evaluation of Prodrug Efficacy in Cellular and Animal Models
Before any potential clinical application, GSH-responsive prodrugs undergo rigorous non-clinical evaluation to confirm their mechanism of action and therapeutic potential. This testing is primarily conducted in cellular (in vitro) and animal (in vivo) models.
In vitro evaluation typically involves testing the prodrug on various cancer cell lines and comparing its cytotoxicity to that of the parent drug. To confirm the GSH-dependent activation, experiments are often performed using cell lines with known differences in intracellular GSH levels. For example, the Ns-Dox prodrug was tested on HCT116 cells, which have high GSH levels, and BT474 cells, which have low GSH levels. nih.gov The prodrug showed cytotoxicity comparable to the parent drug doxorubicin in the high-GSH cells but was significantly less toxic in the low-GSH cells, demonstrating its selective activation. nih.govnih.gov Drug release studies are also conducted in buffer solutions containing different concentrations of GSH to mimic intracellular (1-10 mM) and extracellular (<20 µM) conditions, confirming that drug release is triggered at high GSH concentrations. mdpi.comnih.gov
In vivo evaluation uses animal models, most commonly immunodeficient mice bearing human tumor xenografts, to assess the prodrug's antitumor efficacy and biodistribution. frontiersin.orgnih.gov For instance, a paclitaxel prodrug (BTMP-SS-PTX) was evaluated in a HeLa-xenograft mouse model, where it was shown to significantly inhibit tumor growth compared to the free drug. frontiersin.org In another study, self-assembled nanoparticles of a platinum(IV) prodrug (P6 NPs) successfully inhibited the growth of both cisplatin-sensitive and cisplatin-resistant xenograft tumors in mice, while reducing the toxic side effects associated with cisplatin (B142131). nih.govnih.gov Similarly, a hyaluronic acid-coated paclitaxel prodrug (HA/TPE-CS-SS-PTX NPs) also demonstrated superior anti-tumor effects in an in vivo model. rsc.org These animal studies are crucial for demonstrating that the prodrug can remain stable in circulation, accumulate at the tumor site, and exert its therapeutic effect selectively. nih.gov
Table 2: Examples of Non-Clinical Studies on Glutathione-Responsive Prodrugs
| Prodrug | Model System | Key Findings | Reference(s) |
|---|---|---|---|
| Ns-Dox | HCT116 (high GSH) & BT474 (low GSH) cancer cells | Showed selective cytotoxicity in high-GSH cells; less toxic in low-GSH cells. | nih.govnih.gov |
| BTMP-SS-PTX | HeLa, HepG2, MCF-7 cells; HeLa-xenograft mouse model | Exhibited better anticancer activity and lower toxicity to non-cancer cells than the free drug; significantly inhibited tumor growth in vivo. | frontiersin.org |
| P6 Nanoparticles | A2780 & A2780cis (cisplatin-resistant) cells; A2780 xenograft mice | Overcame cisplatin resistance; inhibited tumor growth in vivo with reduced systemic toxicity. | nih.govnih.gov |
| AVTP and AVTG | ~50 NCI tumor cell lines | Exhibited excellent and broad-spectrum anticancer activities in vitro; showed less in vivo toxicity in mice than 6-TG. | tandfonline.com |
| HA/TPE-CS-SS-PTX NPs | 4T1 breast cancer cells; Kunming mice with 4T1 tumors | Displayed significant cytotoxicity to 4T1 cells and superior anti-tumor effects in the in vivo model. | rsc.org |
Advanced Research Topics and Future Directions in Glutathione Studies
Integration of Glutathione (B108866) Metabolism with Central Metabolic Pathways in Disease Models
Glutathione (GSH) metabolism is intricately linked with central metabolic pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Disruptions in these integrated networks are increasingly recognized as hallmarks of various diseases, including cancer and neurodegenerative disorders.
In many types of cancer, a metabolic reprogramming, often referred to as the Warburg effect, is observed where cells favor aerobic glycolysis over oxidative phosphorylation. tcsedsystem.edunih.gov This shift is not only for energy production but also to provide building blocks for anabolic processes, including the synthesis of glutathione. The high rate of glycolysis in cancer cells can be coupled to the PPP, which generates NADPH. tcsedsystem.edu This NADPH is crucial for the activity of glutathione reductase, the enzyme responsible for regenerating the reduced, active form of glutathione (GSH) from its oxidized state (GSSG). thno.org This enhanced capacity to maintain a reduced glutathione pool helps cancer cells to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity, thereby promoting survival and resistance to therapy. tcsedsystem.eduthno.org For instance, in squamous cell carcinoma, an aggressive phenotype has been linked to highly glycolytic tumor-propagating cells that exhibit enhanced glutathione metabolism. nih.gov
The interplay between glutathione metabolism and the TCA cycle is also critical. The TCA cycle provides precursors for the synthesis of glutamate (B1630785), one of the three amino acids required for glutathione synthesis. acs.orgmagtech.com.cn In certain disease states, alterations in TCA cycle activity can impact glutathione homeostasis. For example, studies have shown that decreasing the availability of substrates for the TCA cycle can lead to diminished NADPH production and increased glutathione oxidation. biorxiv.orgresearchgate.net Conversely, cancer-associated mutations in TCA cycle enzymes can lead to the accumulation of oncometabolites that influence glutathione metabolism and cellular redox status.
In the context of neurodegenerative diseases, the metabolic coupling between astrocytes and neurons is vital for neuronal protection, with glutathione playing a central role. Astrocytes exhibit high rates of glycolysis and PPP activity. researchgate.net The PPP in astrocytes is a primary source of NADPH, which is used to maintain a high GSH/GSSG ratio. researchgate.netrsc.org Astrocytes can supply neurons with glutathione or its precursors, thereby protecting them from oxidative damage, a key factor in the pathogenesis of diseases like Parkinson's and Alzheimer's disease. researchgate.net Dysfunction in astrocytic glycolysis and the PPP has been implicated in the progression of these neurodegenerative conditions. researchgate.net
Table 1: Integration of Glutathione Metabolism with Central Pathways in Disease
| Central Metabolic Pathway | Key Link to Glutathione Metabolism | Implication in Disease Models |
| Glycolysis | Provides precursors for the non-oxidative branch of the PPP, which can feed into NADPH production. tcsedsystem.edu | In cancer, enhanced glycolysis (Warburg effect) supports the high demand for NADPH needed for glutathione reduction, promoting tumor survival. tcsedsystem.edunih.gov |
| Pentose Phosphate Pathway (PPP) | Generates NADPH, the essential cofactor for glutathione reductase (GR) to reduce GSSG to GSH. nih.govnih.gov | Upregulation of the PPP in cancer cells provides the reducing power to maintain a high GSH pool, contributing to antioxidant defense and chemoresistance. tcsedsystem.edu In neurodegeneration, astrocytic PPP activity is crucial for supplying glutathione to neurons. researchgate.net |
| Tricarboxylic Acid (TCA) Cycle | Provides glutamate, a precursor for glutathione synthesis. magtech.com.cn Mitochondrial enzymes in the TCA cycle can also be a source of NADPH. biorxiv.org | Alterations in TCA cycle flux in metabolic diseases and cancer can affect the availability of precursors for glutathione synthesis and the cellular NADPH pool, impacting redox homeostasis. magtech.com.cnbiorxiv.org |
Emerging Regulatory Paradigms in Glutathione Metabolism Research
The regulation of glutathione metabolism is complex, involving transcriptional, post-transcriptional, and post-translational mechanisms. While the role of the transcription factor Nrf2 in upregulating genes involved in glutathione synthesis and recycling is well-established, recent research has uncovered novel regulatory paradigms that provide a more nuanced understanding of how glutathione homeostasis is maintained. researchgate.net
Transcriptional and Post-Transcriptional Regulation:
Beyond Nrf2, other transcription factors have been identified as regulators of glutathione metabolism. For instance, the transcription factors CREB1 and ATF1 have been found to negatively regulate glutathione biosynthesis by suppressing the expression of glutamate-cysteine ligase modifier subunit (GCLM) and glutathione synthetase (GSS), thereby sensitizing cells to oxidative stress. researchgate.net This finding links the CREB family of transcription factors to the control of cellular redox capacity.
Post-transcriptional regulation by microRNAs (miRNAs) is also emerging as a critical layer of control. miRNAs are small non-coding RNAs that can bind to messenger RNAs (mRNAs) and inhibit their translation or promote their degradation. For example, miR-96-5p has been shown to regulate the synthesis of neuronal glutathione by directly targeting the excitatory amino acid carrier 1 (EAAC1), a transporter responsible for the uptake of cysteine, the rate-limiting substrate for glutathione synthesis. nih.gov Dysregulation of such miRNAs has been implicated in neurodegenerative diseases. nih.gov
Post-Translational Modifications:
The activity of enzymes in the glutathione pathway can be rapidly modulated by post-translational modifications (PTMs). Phosphorylation is one such modification. For example, the catalytic activity of glutathione S-transferase P1 (GSTP1) can be significantly enhanced upon phosphorylation by protein kinase A (PKA) and protein kinase C (PKC), which are often aberrantly activated in cancer cells. oup.com This suggests that signaling pathways can directly influence the detoxification capacity of cells by modifying GSTs.
S-glutathionylation, the reversible formation of a mixed disulfide between glutathione and a protein cysteine residue, is another crucial PTM that can regulate protein function. acs.org This modification can protect protein thiols from irreversible oxidation and can also act as a regulatory switch in signaling pathways. Enzymes like glutaredoxins can reverse this modification, adding another layer of dynamic control. nih.gov
Non-Canonical Enzyme Functions:
Recent studies have revealed that some enzymes of the glutathione pathway possess non-canonical functions. For example, under conditions of cysteine starvation, the glutamate-cysteine ligase catalytic subunit (GCLC) can ligate glutamate to other amino acids, producing γ-glutamyl-peptides. acs.org This non-canonical activity helps to limit the accumulation of glutamate, thereby protecting cells from a form of cell death known as ferroptosis. acs.org This discovery highlights a glutathione-independent role for GCLC in maintaining cellular homeostasis.
Table 2: Emerging Regulatory Mechanisms in Glutathione Metabolism
| Regulatory Level | Mechanism | Key Molecules Involved | Functional Consequence |
| Transcriptional | Negative regulation of GSH synthesis genes. | CREB1, ATF1 | Suppression of GCLM and GSS expression, leading to reduced GSH levels and increased susceptibility to oxidative stress. researchgate.net |
| Post-Transcriptional | miRNA-mediated suppression of precursor uptake. | miR-96-5p | Downregulation of the cysteine transporter EAAC1, limiting the availability of the rate-limiting substrate for GSH synthesis in neurons. nih.gov |
| Post-Translational | Phosphorylation-dependent activation of GSTs. | PKA, PKC, GSTP1 | Enhanced catalytic efficiency of GSTP1, potentially contributing to the detoxification and drug resistance phenotypes in cancer. oup.com |
| Non-Canonical Function | Alternative substrate utilization by GCLC. | GCLC, various amino acids | Production of γ-glutamyl-peptides under cysteine starvation to prevent glutamate accumulation and protect against ferroptosis. acs.org |
Development of Novel Research Tools and Methodologies for Glutathione Studies
The development of advanced tools and methodologies is crucial for deepening our understanding of the complex and dynamic nature of glutathione metabolism. Recent innovations in fluorescent probes, genetically encoded biosensors, and mass spectrometry are enabling researchers to study glutathione with unprecedented spatial and temporal resolution.
Fluorescent Probes:
A variety of fluorescent probes have been developed for the detection and imaging of glutathione in living cells. rsc.orgnih.gov Early probes were often based on irreversible reactions, which limited their ability to monitor dynamic changes. More recently, reversible, reaction-based fluorescent probes, such as RealThiol (RT), have been engineered. tcsedsystem.edubiorxiv.org These probes allow for the quantitative, real-time monitoring of glutathione dynamics and have been used to observe changes in glutathione levels during processes like neuronal activation and ferroptosis. tcsedsystem.edu Naphthalene-based probes like MNDA have also been developed, which can detect glutathione using two-photon microscopy, allowing for deeper tissue imaging. thno.org
Genetically Encoded Biosensors:
Genetically encoded biosensors are powerful tools for measuring glutathione levels and the glutathione redox potential (GSH/GSSG) in specific subcellular compartments. acs.orgmdpi.com These sensors are typically fusion proteins, often combining a redox-sensitive green fluorescent protein (roGFP) with an enzyme like glutaredoxin (Grx). mdpi.com The fluorescence properties of these biosensors change in response to the local glutathione redox state, allowing for real-time measurements in the cytosol, mitochondria, nucleus, and endoplasmic reticulum. acs.org These tools have revealed significant heterogeneity in glutathione dynamics between different organelles and have been instrumental in studying the effects of various drugs and stressors on subcellular redox homeostasis. acs.org
Advanced Mass Spectrometry Techniques:
Mass spectrometry (MS)-based metabolomics has become an indispensable tool for the comprehensive analysis of glutathione and its related metabolites. mdpi.comresearchgate.net Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for the highly sensitive and specific quantification of a wide range of metabolites in the glutathione pathway. mdpi.comresearchgate.net Methodological improvements, such as the use of derivatization agents like N-ethylmaleimide to stabilize thiols during sample processing, have enhanced the accuracy of these measurements. researchgate.net Furthermore, tracer-based metabolomics using stable isotope-labeled precursors (e.g., 13C-glucose or 15N-glutamine), coupled with high-resolution MS, allows for the reconstruction of metabolic fluxes through the glutathione pathway, providing detailed insights into pathway activity in different physiological and pathological states. nih.gov
Table 3: Novel Tools and Methodologies for Glutathione Research
| Tool/Methodology | Principle of Operation | Key Advantages and Applications |
| Reversible Fluorescent Probes (e.g., RealThiol) | Based on a reversible chemical reaction with glutathione, leading to a change in fluorescence. tcsedsystem.edubiorxiv.org | Enables quantitative, real-time imaging of glutathione dynamics in living cells; useful for studying rapid changes in response to stimuli. tcsedsystem.edu |
| Genetically Encoded Biosensors (e.g., roGFP-Grx) | A fusion protein whose fluorescence properties are sensitive to the local GSH/GSSG ratio. Can be targeted to specific organelles. acs.orgmdpi.com | Allows for real-time, ratiometric measurement of glutathione redox potential in specific subcellular compartments, revealing spatial heterogeneity. acs.org |
| Advanced Mass Spectrometry (e.g., LC-MS/MS) | Separates and quantifies metabolites based on their mass-to-charge ratio. Can be combined with stable isotope tracing. researchgate.netnih.gov | Provides comprehensive and quantitative analysis of glutathione and related metabolites; enables metabolic flux analysis to determine pathway activity. researchgate.netnih.gov |
Computational Modeling and Simulation of Glutathione Networks
Computational modeling and systems biology approaches are becoming increasingly important for integrating the vast amounts of data generated by modern experimental techniques and for understanding the complex regulatory networks governing glutathione metabolism.
Mathematical models have been developed to simulate glutathione metabolism in various contexts. For example, a model of hepatic glutathione metabolism, incorporating one-carbon metabolism and the transsulfuration pathway, has been used to explore the regulation of glutathione synthesis and its sensitivity to amino acid fluctuations and oxidative stress. researchgate.netnih.gov This model was able to simulate the metabolic profiles observed in diseases like Down syndrome and autism, suggesting that increased oxidative stress is a key factor in the glutathione deficits seen in these conditions. nih.gov
Genome-scale metabolic modeling (GSMM) is a powerful systems biology approach that integrates genomic and transcriptomic data to predict metabolic fluxes across the entire metabolic network of a cell or organism. mdpi.com GSMM has been applied to study the dysregulation of glutathione metabolism in diseases such as alcoholic hepatitis. mdpi.com By integrating RNA-seq data from patients with a generic human metabolic model, researchers have been able to predict how metabolic fluxes in the glutathione pathway are sequentially dysregulated with increasing disease severity, identifying potential therapeutic targets. mdpi.com
In silico analyses of gene promoter regions are also being used to identify potential regulatory elements and transcription factors that control the expression of glutathione-related genes. nih.govscirp.org For example, in silico analysis of the glutathione reductase (GSR) gene promoter identified putative antioxidant-response elements (AREs) that were subsequently confirmed to be binding sites for the transcription factor Nrf2, establishing a direct regulatory link between Nrf2 and glutathione recycling. nih.gov
These computational approaches, when combined with experimental validation, provide a powerful framework for a systems-level understanding of glutathione metabolism and its role in health and disease.
Table 4: Computational Approaches in Glutathione Research
| Modeling Approach | Description | Research Application Example |
| Mathematical Modeling | Uses a system of differential equations based on enzyme kinetics and transport processes to simulate metabolite concentrations and fluxes. researchgate.netnih.gov | Simulating hepatic glutathione metabolism to predict the impact of oxidative stress and genetic variations in diseases like Down syndrome and autism. nih.gov |
| Kinetic Modeling | Focuses on the detailed reaction mechanisms and kinetic parameters of specific enzymes or a small series of reactions within a pathway. researchgate.netnih.gov | Modeling the kinetics of glutathione peroxidase and reductase to understand the efficiency of the glutathione redox cycle under different levels of oxidative stress. igem.org |
| Genome-Scale Metabolic Modeling (GSMM) | Integrates genomic, transcriptomic, or proteomic data with a comprehensive metabolic network reconstruction to predict metabolic fluxes. mdpi.com | Analyzing RNA-seq data from patients with alcoholic hepatitis to reveal sequential dysregulation of glutathione metabolism and identify potential therapeutic targets. mdpi.com |
| In Silico Gene Regulation Analysis | Computational analysis of DNA sequences (e.g., promoters) to identify putative transcription factor binding sites and other regulatory elements. nih.govpeerj.com | Identifying antioxidant-response elements (AREs) in the promoter of the glutathione reductase gene, leading to the discovery of its transcriptional regulation by Nrf2. nih.gov |
Q & A
Q. What experimental methodologies are commonly used to evaluate the antioxidant efficacy of glutathione sodium in biological systems?
Glutathione sodium’s antioxidant activity is typically assessed through assays targeting reactive oxygen species (ROS) neutralization. Key methods include:
- DPPH Radical Scavenging Assay : Measures reduction of stable DPPH radicals by glutathione’s thiol group.
- Hydroxyl Radical (HO·) Scavenging Assay : Quantifies inhibition of HO·-induced DNA or lipid damage.
- Superoxide Anion (O₂⁻) Assay : Uses xanthine oxidase systems to generate O₂⁻, with glutathione’s reducing capacity measured via spectrophotometry. Experimental data show reduced glutathione (GSH) exhibits higher ROS scavenging efficiency than oxidized (GSSG), attributed to its free thiol group .
Q. How can researchers design in vivo studies to assess glutathione sodium’s role in mitigating oxidative stress?
A robust design includes:
- Animal Models : Wistar rats (e.g., 25–30 g body weight) divided into control and treatment groups, with oxidative stress induced via sodium selenite (20 µmol/kg) .
- Treatment Protocols : Topical or systemic glutathione administration (e.g., 5 mg/day for 7–21 days).
- Biomarkers : Measure malondialdehyde (MDA) levels (via thiobarbituric acid assay) as a lipid peroxidation marker. Statistical tools like ANOVA in SPSS ensure data validity .
Q. What are the key parameters for evaluating glutathione sodium’s tyrosinase inhibition in skin-related studies?
- Enzyme Activity Assays : Use mushroom or human tyrosinase with L-DOPA as a substrate.
- Concentration-Dependent Inhibition : 1 mg/ml GSH inhibits tyrosinase by 92.5%, while 100 mg/ml GSSG shows 88.3% inhibition .
- Mechanistic Analysis : GSH reduces dopaquinone to lighter-colored intermediates, altering melanin synthesis pathways.
Advanced Research Questions
Q. How can conflicting data on glutathione’s anti-allergic activity be resolved across studies?
Discrepancies in hyaluronidase inhibition rates (e.g., 70.83% at 5 mg/ml GSH vs. chlorpheniramine controls) may arise from:
- Assay Variability : pH, temperature, or substrate purity.
- Model Systems : Use primary cell cultures (e.g., mast cells) alongside enzymatic assays.
- Statistical Validation : Apply multivariate analysis (e.g., MCR-ALS for spectral deconvolution) to isolate confounding factors .
Q. What advanced genetic engineering strategies enhance glutathione production in microbial systems for oxidative stress studies?
- Plasmid Design : Co-transform E. coli with pRSF-1 (ROS-inducible OxyR) and pET-19b (TrxCp promoter + gshF, GPX5, GSHR1 genes) .
- Enzyme Kinetics : Determine Km and Vmax for glutathione synthetase (ATP hydrolysis) and reductase (NADPH oxidation) via stopped assays and Lineweaver-Burk plots .
- Validation : SDS-PAGE for protein expression and GSH-Glo™ luminescence assays for glutathione quantification .
Q. How do synthesis parameters influence glutathione sodium’s application in nanotechnology (e.g., quantum dots)?
- Ligand Selection : Glutathione’s thiol group stabilizes CdSe quantum dots (QDs). Binary ligands (e.g., TGA + trisodium citrate) improve water solubility and photoluminescence .
- Size Control : Adjust reaction pH (7.2–7.4), temperature (90°C), and precursor ratios to modulate QD diameter (3–5 nm).
- Characterization : Use TEM for size distribution and UV-vis absorption for excitonic peak correlation .
Methodological Guidance
Q. What steps ensure reproducibility in glutathione sodium experiments?
- Detailed Protocols : Specify buffer composition (e.g., sodium phosphate, pH 7.4), glutathione preparation (daily reconstitution to prevent oxidation), and instrument calibration .
- Negative Controls : Include ROS-inducible fluorescent protein systems in survival assays to isolate glutathione-specific effects .
- Data Transparency : Publish raw datasets (e.g., MDA levels, enzyme kinetics) in supplementary materials with metadata (e.g., freeze-thaw cycles) .
Q. How should researchers address glutathione sodium’s instability in aqueous solutions during long-term studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
